4-(2-Phenylcyclopropyl)phenol
CAS No.: 61078-40-8
Cat. No.: VC7985382
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61078-40-8 |
|---|---|
| Molecular Formula | C15H14O |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | 4-(2-phenylcyclopropyl)phenol |
| Standard InChI | InChI=1S/C15H14O/c16-13-8-6-12(7-9-13)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-16H,10H2 |
| Standard InChI Key | OTQVRKTVOPCEQY-UHFFFAOYSA-N |
| SMILES | C1C(C1C2=CC=C(C=C2)O)C3=CC=CC=C3 |
| Canonical SMILES | C1C(C1C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a phenol ring (hydroxyl-substituted benzene) linked to a cyclopropane ring, which is further substituted with a phenyl group. This configuration introduces significant steric strain due to the cyclopropane’s 60° bond angles, while the conjugated -system of the aromatic rings influences its electronic properties. The IUPAC name, 4-(2-phenylcyclopropyl)phenol, reflects the substitution pattern: the cyclopropane is attached to the phenol’s para position, and the phenyl group is bonded to the cyclopropane’s second carbon.
Synthesis Methodologies
General Strategies
Synthesis of cyclopropane-containing compounds often involves [2+1] cycloadditions, Simmons–Smith reactions, or alkylation of activated methylene groups. For 4-(2-Phenylcyclopropyl)phenol, a plausible route involves:
-
Cyclopropanation: Reaction of a pre-functionalized phenol derivative with a dibromoethane precursor.
-
Phenyl Group Introduction: Suzuki–Miyaura coupling or Friedel–Crafts alkylation to attach the phenyl group.
A related synthesis of 1-phenylcyclopropane carboxylic acid derivatives (e.g., from 2-phenyl acetonitrile and 1,2-dibromoethane) demonstrates the utility of phase-transfer catalysts like tetra--butylammonium bromide (TBAB) in improving yields (up to 85%) .
Table 1: Optimized Cyclopropanation Conditions for Analogous Compounds
| Base | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | 60 | TBAB | 4 | 85 |
| NaOH | 60 | None | 12 | 45 |
| 60 | TBAB | 6 | 78 |
Challenges and Side Reactions
Key challenges include managing the cyclopropane ring’s instability under acidic or high-temperature conditions. Side reactions, such as the formation of amide impurities during hydrolysis of nitrile intermediates, are common . For 4-(2-Phenylcyclopropyl)phenol, protecting the phenolic hydroxyl group during synthesis may be necessary to prevent undesired oxidation or etherification.
Physicochemical Properties
Thermodynamic and Solubility Data
While direct measurements for 4-(2-Phenylcyclopropyl)phenol are scarce, its properties can be inferred from analogs like 4-cyclopropylphenol (CAS 10292-61-2), which has a log of 2.23 and aqueous solubility of 0.275 mg/mL . The larger phenylcyclopropyl group in 4-(2-Phenylcyclopropyl)phenol likely reduces solubility further, enhancing lipophilicity.
Table 2: Predicted Physicochemical Properties
| Property | 4-(2-Phenylcyclopropyl)phenol | 4-Cyclopropylphenol |
|---|---|---|
| Molecular Weight (g/mol) | 210.27 | 134.18 |
| log | ~3.1 (estimated) | 2.23 |
| Aqueous Solubility (mg/mL) | <0.1 (predicted) | 0.275 |
| Melting Point (°C) | Not reported | Not reported |
Reactivity and Stability
The compound’s phenol group confers acidity (), making it susceptible to deprotonation under basic conditions. The cyclopropane ring may undergo ring-opening reactions via electrophilic addition or thermal stress.
Biological and Pharmacological Insights
Structure–Activity Relationships (SAR)
Key SAR observations from analogous compounds include:
-
Electron-Withdrawing Substituents: Enhance metabolic stability but reduce solubility.
-
Phenyl Group Position: Para-substitution on the phenol ring maximizes steric complementarity in enzyme binding pockets .
Industrial and Materials Science Applications
Polymer and Resin Modifiers
The phenolic hydroxyl group enables participation in condensation reactions, making 4-(2-Phenylcyclopropyl)phenol a candidate for epoxy resins or phenolic polymers. Its bulky substituents could improve thermal stability in high-performance materials.
Liquid Crystals and Optoelectronics
The planar aromatic system and strained cyclopropane ring may induce mesophase behavior in liquid crystals. Derivatives could serve as alignment layers in displays or light-emitting diodes (LEDs).
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure derivatives.
-
Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities.
-
Computational Modeling: Predict binding modes with biological targets using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume